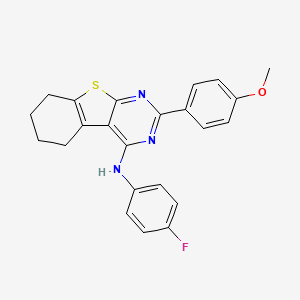
Cox-2/15-lox-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2/15-lox-IN-4 is a dual inhibitor targeting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). This compound has shown significant potential in anti-inflammatory and anticancer therapies due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of thienopyrimidine monomers, which are then subjected to various chemical reactions to introduce the desired functional groups . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Cox-2/15-lox-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activities to identify potential therapeutic agents .
Scientific Research Applications
Cox-2/15-lox-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and other conditions involving COX-2 and 15-LOX pathways
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Cox-2/15-lox-IN-4 exerts its effects by inhibiting the activities of COX-2 and 15-LOX enzymes. COX-2 is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules . Similarly, 15-LOX is involved in the metabolism of arachidonic acid to produce pro-inflammatory and anti-inflammatory mediators. Inhibition of 15-LOX by this compound disrupts this pathway, further reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Zileuton: A 5-lipoxygenase inhibitor used to manage asthma.
Thiazolo-celecoxib analogues: Compounds designed to inhibit both COX-2 and 15-LOX
Uniqueness
Cox-2/15-lox-IN-4 is unique due to its dual inhibition mechanism, targeting both COX-2 and 15-LOX. This dual action provides a broader anti-inflammatory effect compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown potential in reducing the production of reactive oxygen species, further enhancing its therapeutic efficacy .
Properties
Molecular Formula |
C23H20FN3OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20FN3OS/c1-28-17-12-6-14(7-13-17)21-26-22(25-16-10-8-15(24)9-11-16)20-18-4-2-3-5-19(18)29-23(20)27-21/h6-13H,2-5H2,1H3,(H,25,26,27) |
InChI Key |
NBGCIRJUCBFWMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
